chlorocobalt(1+);(NE)-N-[(3E)-3-hydroxyiminobutan-2-ylidene]hydroxylamine;piperidin-1-ide
Description
Chlorocobalt(1+);(NE)-N-[(3E)-3-hydroxyiminobutan-2-ylidene]hydroxylamine;piperidin-1-ide is a useful research compound. Its molecular formula is C13H26ClCoN5O4 and its molecular weight is 410.76 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Chloro(pyridine)bis(dimethylglyoximato)cobalt(III), also known as Chloro(pyridine)cobaloxime(III) or NSC175756, is a coordination compound containing a Co(III) center with octahedral coordination .
Biochemical Pathways
The compound has been used as a catalyst for various reactions, including photocatalytic H2 generation from water under visible light, Doetz benzannulation reaction, proton electroreduction reactions, and radical heterocyclization reactions .
Result of Action
The compound has been considered as a model compound of vitamin B12 for studying the properties and mechanism of action of the vitamin . It belongs to a class of bis(dimethylglyoximato)cobalt(III) complexes with different axial ligands, called cobaloximes .
Action Environment
The compound is a yellow-brown powder that is sparingly soluble in most solvents, including water . It is stable under normal conditions but can gradually decompose under light .
Biochemical Analysis
Biochemical Properties
Chloro(pyridine)bis(dimethylglyoximato)cobalt(III) plays a significant role in various biochemical reactions. It acts as a catalyst in photocatalytic hydrogen generation from water under visible light, proton electroreduction reactions, and radical heterocyclization reactions . The compound interacts with enzymes and proteins involved in these reactions, facilitating electron transfer processes. For instance, it has been shown to interact with hydrogenase enzymes, mimicking the active site of vitamin B12 and promoting hydrogen evolution . The nature of these interactions involves coordination of the cobalt center with the active sites of the enzymes, enhancing their catalytic efficiency.
Cellular Effects
Chloro(pyridine)bis(dimethylglyoximato)cobalt(III) influences various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound has been observed to modulate the activity of transcription factors, leading to changes in gene expression profiles . Additionally, it impacts cellular metabolism by altering the redox state of cells, thereby influencing metabolic flux and energy production. These effects are mediated through the interaction of the cobalt center with cellular biomolecules, resulting in changes in their activity and function.
Molecular Mechanism
The molecular mechanism of action of chloro(pyridine)bis(dimethylglyoximato)cobalt(III) involves its binding interactions with biomolecules. The cobalt center coordinates with ligands such as dimethylglyoxime and pyridine, forming a distorted octahedral geometry . This coordination facilitates electron transfer processes, enabling the compound to act as a catalyst in various biochemical reactions. The compound also exhibits enzyme inhibition or activation properties, depending on the specific biomolecules it interacts with. Changes in gene expression are mediated through the modulation of transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of chloro(pyridine)bis(dimethylglyoximato)cobalt(III) change over time. The compound exhibits stability under certain conditions, but it can undergo degradation in the presence of acids or bases . Long-term studies have shown that the compound can have sustained effects on cellular function, with prolonged exposure leading to alterations in gene expression and metabolic activity. These temporal effects are influenced by the stability and degradation kinetics of the compound in different experimental conditions.
Dosage Effects in Animal Models
The effects of chloro(pyridine)bis(dimethylglyoximato)cobalt(III) vary with different dosages in animal models. At low doses, the compound has been observed to enhance catalytic activity and promote beneficial biochemical reactions . At high doses, it can exhibit toxic or adverse effects, including oxidative stress and cellular damage . Threshold effects have been identified, indicating specific dosage ranges where the compound transitions from being beneficial to harmful. These findings highlight the importance of dosage optimization in experimental and therapeutic applications.
Metabolic Pathways
Chloro(pyridine)bis(dimethylglyoximato)cobalt(III) is involved in various metabolic pathways. It interacts with enzymes and cofactors that participate in redox reactions, influencing metabolic flux and metabolite levels . The compound has been shown to affect the activity of key metabolic enzymes, leading to changes in the production and utilization of metabolic intermediates. These interactions are mediated through the coordination of the cobalt center with the active sites of the enzymes, modulating their catalytic properties.
Transport and Distribution
Within cells and tissues, chloro(pyridine)bis(dimethylglyoximato)cobalt(III) is transported and distributed through interactions with transporters and binding proteins . The compound can localize to specific cellular compartments, where it exerts its biochemical effects. Transporters facilitate the uptake and distribution of the compound, ensuring its availability at the sites of action. The localization and accumulation of the compound are influenced by its binding affinity to cellular proteins and its physicochemical properties.
Subcellular Localization
Chloro(pyridine)bis(dimethylglyoximato)cobalt(III) exhibits specific subcellular localization patterns. It can be targeted to particular compartments or organelles through post-translational modifications and targeting signals . The subcellular localization of the compound affects its activity and function, as it interacts with biomolecules within these compartments. For instance, the compound may localize to the mitochondria, where it influences mitochondrial metabolism and energy production. These localization patterns are crucial for understanding the precise biochemical roles of the compound within cells.
Properties
IUPAC Name |
chlorocobalt(1+);(NE)-N-[(3E)-3-hydroxyiminobutan-2-ylidene]hydroxylamine;piperidin-1-ide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N.2C4H8N2O2.ClH.Co/c1-2-4-6-5-3-1;2*1-3(5-7)4(2)6-8;;/h1-5H2;2*7-8H,1-2H3;1H;/q-1;;;;+2/p-1/b;2*5-3+,6-4+;; | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMXQEQFAVFPUEP-DVTASQICSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C(=NO)C.CC(=NO)C(=NO)C.C1CC[N-]CC1.Cl[Co+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\O)/C(=N/O)/C.C/C(=N\O)/C(=N/O)/C.C1CC[N-]CC1.Cl[Co+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26ClCoN5O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.76 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23295-32-1 | |
Record name | NSC175756 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=175756 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Chloro(pyridine)bis(dimethylglyoximato)cobalt(III) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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